![molecular formula C13H21Cl3N2 B2477045 [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride CAS No. 105479-11-6](/img/structure/B2477045.png)
[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride
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Overview
Description
This compound is a chemical substance with the IUPAC name N-(4-chlorobenzyl)-2-(1-pyrrolidinyl)ethanamine dihydrochloride
. It has a molecular weight of 311.68 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . Aza-Michael reactions appear to be a key step to lead the β-amino esters . This kind of reaction has been largely employed to generate structurally diverse β-amino dicarbonyl compounds .Molecular Structure Analysis
The InChI code for this compound is1S/C13H19ClN2.2ClH/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16;;/h3-6,15H,1-2,7-11H2;2*1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature at room temperature .Scientific Research Applications
- Applications :
- Anti-Inflammatory and Analgesic Properties : Derivatives of CPME have shown promising anti-inflammatory and analgesic activities .
Medicinal Chemistry and Drug Development
Biological Studies
Crystallography and Spectroscopy
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The pyrrolidine ring in this compound is of great interest in the field of medicinal chemistry . Future research may focus on the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the targets’ function.
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16;;/h3-6,15H,1-2,7-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIYFXWOMKTQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNCC2=CC=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride |
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